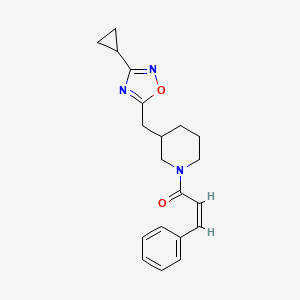
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one” is a complex organic compound. It contains a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the oxadiazole ring, the coupling of the piperidine and phenyl groups, and the introduction of the cyclopropyl group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the phenyl and cyclopropyl groups could potentially influence its reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the oxadiazole ring suggests that it could participate in reactions involving nucleophilic substitution or addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and piperidine rings could influence its solubility, while the phenyl and cyclopropyl groups could affect its reactivity.科学的研究の応用
Cancer Treatment and Mechanisms
- The study by Sica et al. (2019) explores the lethal poisoning of cancer cells through the inhibition of oxidative phosphorylation combined with dimethyl α-ketoglutarate. This research demonstrates a metabolic vulnerability in human cancer cells that can be exploited for therapeutic purposes (Sica et al., 2019).
Antibacterial and Antifungal Applications
- Research by Bharty et al. (2015) on Zn(II) complexes of 5-aryl-1,3,4-oxadiazole-2-thione and dithiocarbamates shows significant antibacterial activity. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (Bharty et al., 2015).
- Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showing moderate to significant antibacterial activity (Khalid et al., 2016).
Tuberculosis Treatment
- A pre-clinical candidate, FNDR-20081, demonstrates effectiveness against sensitive and drug-resistant Mycobacterium tuberculosis, showcasing the potential of oxadiazole derivatives in TB treatment (Kaur et al., 2021).
Antidepressant and Antianxiety Effects
- Kumar et al. (2017) synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, showing significant antidepressant and antianxiety activities (Kumar et al., 2017).
Chemical Synthesis and Material Science
- Lebold et al. (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, illustrating the use of these compounds in the synthesis of complex molecular architectures (Lebold et al., 2009).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care to avoid exposure and potential harm.
将来の方向性
Future research on this compound could involve exploring its potential uses, studying its reactivity, and investigating its physical and chemical properties in more detail.
特性
IUPAC Name |
(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(11-8-15-5-2-1-3-6-15)23-12-4-7-16(14-23)13-18-21-20(22-25-18)17-9-10-17/h1-3,5-6,8,11,16-17H,4,7,9-10,12-14H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBSZBSTESKPDJ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2781549.png)
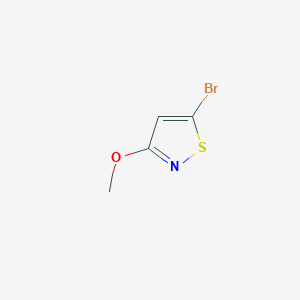
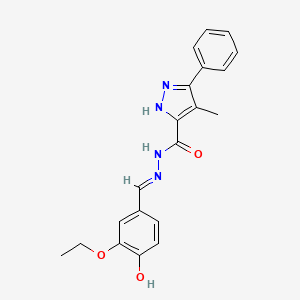
![N-(4-acetylphenyl)-2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2781554.png)
![N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide](/img/structure/B2781556.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)
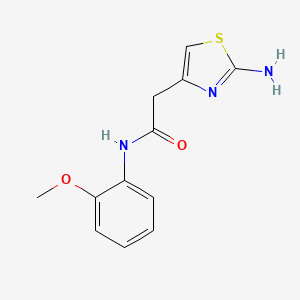
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)
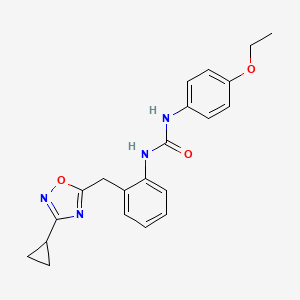
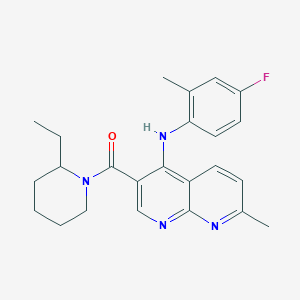
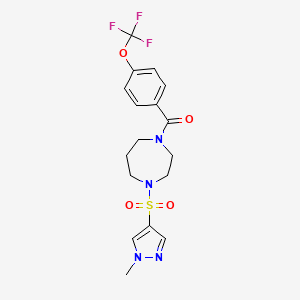
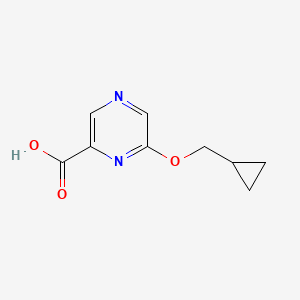
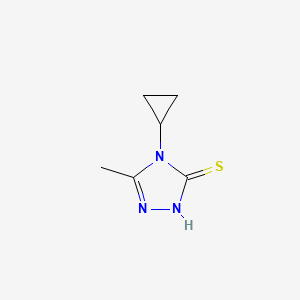
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2781571.png)